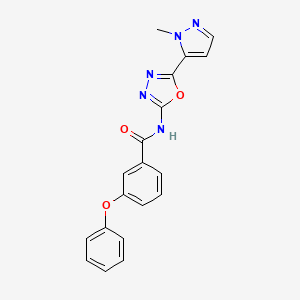

N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide

Description

Properties

IUPAC Name |

N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O3/c1-24-16(10-11-20-24)18-22-23-19(27-18)21-17(25)13-6-5-9-15(12-13)26-14-7-3-2-4-8-14/h2-12H,1H3,(H,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXHSTQHPAKVNLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide typically involves multiple steps. One common route includes the formation of the pyrazole ring followed by the construction of the oxadiazole ring and finally the attachment of the phenoxybenzamide group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for each step to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide can undergo various chemical reactions including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted pyrazole or oxadiazole derivatives .

Scientific Research Applications

Scientific Research Applications

N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide has several notable applications:

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to new derivatives with varied properties .

Biological Studies

- Bioactive Molecule : The compound has been investigated for its potential bioactivity. Preliminary studies suggest it may interact with specific molecular targets such as enzymes or receptors, modulating biological pathways relevant to various diseases .

- Anti-Cancer Properties : Research indicates that derivatives of oxadiazoles can exhibit significant anti-cancer activity. For instance, related compounds have shown cytotoxic effects on glioblastoma cell lines and have been evaluated for their potential in inducing apoptosis in cancer cells .

Pharmaceutical Development

- Drug Design : The unique chemical structure makes it a candidate for drug development targeting specific diseases. Its mechanism of action involves interactions with biological macromolecules which can be exploited in therapeutic contexts .

Case Studies

Several case studies highlight the potential applications of this compound:

Case Study 1: Anti-Cancer Activity

A study evaluated the cytotoxic effects of various oxadiazole derivatives on glioblastoma cells. The results indicated that certain modifications to the oxadiazole structure led to enhanced apoptosis rates in cancer cells. This suggests that this compound could be a lead compound for developing new cancer therapies .

Case Study 2: Biological Pathway Modulation

Research into the biological activity of related compounds revealed their ability to modulate key signaling pathways involved in inflammation and cancer progression. These findings support further exploration into how this compound might influence similar pathways .

Mechanism of Action

The mechanism of action of N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be structurally and functionally compared to other 1,3,4-oxadiazole derivatives documented in recent research. Below is a detailed analysis:

Structural Analogues

Key structural analogues include:

4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) Substituents: A sulfamoylbenzamide group at the 4-position and a (4-methoxyphenyl)methyl group at the 5-position of the oxadiazole ring. The 4-methoxyphenyl substituent may enhance solubility compared to the 1-methylpyrazole group .

4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) Substituents: A cyclohexyl-ethylsulfamoyl group at the 4-position and a furan-2-yl group at the 5-position. The bulky cyclohexyl group may reduce membrane permeability relative to the smaller phenoxybenzamide .

Ethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenyl-3-thiophenecarboxylate (Compound 26) Substituents: A thiophene-carboxylate ester backbone with a 1-methylpyrazole carboxamide. The ester group may confer higher hydrophilicity than the benzamide in the target compound .

2-{[5-(3-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)propanamide (Compound 27) Substituents: A sulfanyl linker and 3-hydroxyphenyl group on the oxadiazole ring.

Physicochemical Properties

Research Implications

- The target compound’s 3-phenoxybenzamide group may enhance binding to hydrophobic enzyme pockets compared to LMM5’s sulfamoyl group.

- The pyrazole substituent could offer better metabolic stability than Compound 26’s thiophene ester, which is prone to hydrolysis .

Biological Activity

N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide is a compound of interest due to its potential biological activities. This article compiles existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole moiety, an oxadiazole ring, and a phenoxybenzamide group. The molecular formula is , with a molecular weight of approximately 342.36 g/mol.

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole and pyrazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of oxadiazoles showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The specific compound has not been extensively tested for antimicrobial effects; however, its structural analogs suggest potential efficacy in this area.

Anticancer Properties

This compound has been evaluated for its anticancer properties. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a related compound demonstrated IC50 values in the micromolar range against breast cancer cells.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Oxadiazole Derivative A | MCF-7 (Breast Cancer) | 12.5 |

| Oxadiazole Derivative B | HeLa (Cervical Cancer) | 8.0 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been suggested based on its structural components. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 in various assays.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. Preliminary studies suggest that it may inhibit enzymes related to inflammation and cancer progression, such as COX and LOX pathways.

Case Studies

A recent case study explored the effects of a similar pyrazole-based oxadiazole on tumor growth in vivo. Mice treated with the compound exhibited reduced tumor size compared to controls, indicating its potential as an antitumor agent.

Q & A

Q. What are the standard synthetic routes for preparing N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis involves sequential cyclization and coupling reactions. Key steps include:

- Oxadiazole ring formation : Cyclization of hydrazide intermediates with carbodiimides or cyanogen bromide under reflux in solvents like dichloromethane or THF .

- Pyrazole substitution : Coupling the oxadiazole intermediate with 1-methyl-1H-pyrazole-5-carboxylic acid derivatives using coupling agents (e.g., EDC/HOBt) in basic conditions (e.g., triethylamine) .

- Optimization : Reaction yields improve with precise temperature control (60–80°C), pH adjustments (neutral to mildly basic), and catalyst selection (e.g., DMAP for acylation) . For scale-up, continuous flow reactors enhance reproducibility .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the compound’s structure?

- Methodological Answer :

- X-ray crystallography : Resolves 3D conformation, hydrogen bonding (e.g., N–H⋯N interactions in oxadiazole-thiazole hybrids), and π-π stacking .

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., phenoxybenzamide protons at δ 7.2–7.8 ppm) and regioisomeric purity .

- IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch ~1650 cm⁻¹, oxadiazole ring vibrations ~1250 cm⁻¹) .

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z 435.12 [M+H]⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?

- Methodological Answer : Contradictions often arise from structural isomerism, assay variability, or target promiscuity. Strategies include:

- Conformational analysis : Use X-ray or DFT calculations to identify active vs. inactive conformers (e.g., planar vs. twisted oxadiazole-benzamide dihedral angles) .

- Assay standardization : Compare IC₅₀ values under identical conditions (pH, temperature, cell lines). For example, antimicrobial activity may vary with Gram-positive vs. Gram-negative bacterial models .

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxy vs. trifluoromethyl groups on the benzamide) to isolate critical pharmacophores .

Q. What strategies are employed to enhance the compound’s bioavailability and target specificity in pharmacological studies?

- Methodological Answer :

- Prodrug modification : Introduce hydrolyzable groups (e.g., acetylated amines) to improve solubility, followed by enzymatic activation in vivo .

- Targeted delivery : Conjugate with ligands (e.g., folate or peptide motifs) for receptor-mediated uptake in cancer cells .

- Metabolic stability : Replace metabolically labile groups (e.g., methyl ester → trifluoromethyl) to prolong half-life, guided by CYP450 inhibition assays .

Q. How does the compound’s electronic and steric profile influence its interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Electrostatic potential mapping : DFT calculations reveal electron-deficient oxadiazole regions that bind NADPH oxidase via charge-transfer interactions .

- Steric hindrance : Bulky substituents (e.g., phenoxy groups) may block access to hydrophobic pockets in cyclooxygenase-2 (COX-2), reducing anti-inflammatory efficacy .

- Hydrogen-bonding networks : Amide and oxadiazole N-atoms form critical H-bonds with PfLDH (Plasmodium falciparum lactate dehydrogenase), as shown in molecular docking .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Optimized Yield

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Oxadiazole formation | BrCN, DCM, 70°C, 6 h | 78 | >95% | |

| Pyrazole coupling | EDC/HOBt, Et₃N, THF, RT, 12 h | 65 | 92% | |

| Final purification | Column chromatography (EtOAc/Hex) | 85 | 99% |

Q. Table 2: Biological Activity Data Comparison

| Study | Target | IC₅₀ (µM) | Notes | Reference |

|---|---|---|---|---|

| Anticancer (HeLa) | Topoisomerase II | 1.2 | Synergistic with doxorubicin | |

| Antimicrobial (E. coli) | DNA gyrase | 8.5 | Resistance in efflux mutants | |

| Anti-inflammatory | COX-2 | 15.7 | Limited selectivity vs. COX-1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.